molecular formula C5H12BF3N2 B14326214 N,N,N',N'-Tetramethyl-1-(trifluoromethyl)boranediamine CAS No. 105224-88-2

N,N,N',N'-Tetramethyl-1-(trifluoromethyl)boranediamine

Cat. No.: B14326214
CAS No.: 105224-88-2
M. Wt: 167.97 g/mol
InChI Key: LOGXANJFNWUDDN-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and two N,N-dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine typically involves the reaction of boron trifluoride with N,N-dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

BF3+2(CH3)2NH(CH3)2NBF2+(CH3)2NH2+BF4BF_3 + 2 (CH_3)_2NH \rightarrow (CH_3)_2NBF_2 + (CH_3)_2NH_2^+BF_4^- BF3​+2(CH3​)2​NH→(CH3​)2​NBF2​+(CH3​)2​NH2+​BF4−​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-containing oxides.

    Reduction: It can be reduced to form boron hydrides.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other boron-containing compounds.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The boron atom plays a crucial role in its biological activity, particularly in BNCT, where it helps to deliver therapeutic doses of radiation to cancer cells.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N,N’,N’-Tetramethylethylenediamine
  • N,N,N’,N’-Tetramethylmethanediamine

Comparison: N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in chemistry and medicine.

Properties

CAS No.

105224-88-2

Molecular Formula

C5H12BF3N2

Molecular Weight

167.97 g/mol

IUPAC Name

N-[dimethylamino(trifluoromethyl)boranyl]-N-methylmethanamine

InChI

InChI=1S/C5H12BF3N2/c1-10(2)6(11(3)4)5(7,8)9/h1-4H3

InChI Key

LOGXANJFNWUDDN-UHFFFAOYSA-N

Canonical SMILES

B(C(F)(F)F)(N(C)C)N(C)C

Origin of Product

United States

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